

A Comparative Analysis of Renal Clearance: PF-06679142 and PF-06685249

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Compound of Interest		
Compound Name:	PF-06679142	
Cat. No.:	B15620070	Get Quote

A comprehensive review of available preclinical data reveals that both **PF-06679142** and PF-06685249, two potent activators of 5'-adenosine monophosphate-activated protein kinase (AMPK), were designed and optimized to exhibit negligible renal clearance. This characteristic is a key feature of their pharmacokinetic profiles, distinguishing them from earlier compounds in the same series.

Developed as potential therapeutic agents for conditions such as diabetic nephropathy, a primary goal in the optimization of these indole acid derivatives was to minimize renal excretion and reduce the rate of glucuronidation.[1] Preclinical studies have consistently demonstrated that both compounds achieve this objective, exhibiting low plasma clearance and minimal elimination via the kidneys.[1][2][3]

Summary of Preclinical Renal Clearance Data

While specific quantitative values for renal clearance from preclinical in vivo studies are not publicly available in the primary literature, the consistent description across multiple sources is that renal clearance for both **PF-06679142** and PF-06685249 is "negligible".[1][2][3] This qualitative descriptor implies that the contribution of renal excretion to the overall elimination of these compounds is minimal. The focus of their development was to shift the clearance mechanism away from the kidneys.



Compound	Preclinical Species	Reported Renal Clearance	Primary Citation
PF-06679142	Not specified in detail	Negligible	Edmonds et al., 2018[1]
PF-06685249	Not specified in detail	Negligible	Edmonds et al., 2018[1]

Experimental Protocols

Detailed, step-by-step protocols for the in vivo renal clearance studies for **PF-06679142** and PF-06685249 are not explicitly provided in the available literature. However, based on standard preclinical pharmacokinetic methodologies, the determination of renal clearance in animal models, such as rats, typically involves the following procedures:

In Vivo Renal Clearance Determination in Rats (General Protocol)

A common method to assess renal clearance involves the intravenous administration of the test compound to cannulated rats to allow for serial blood and urine collection.

- 1. Animal Preparation:
- Male Sprague-Dawley or Wistar rats are often used.
- Animals are anesthetized, and catheters are implanted in a major blood vessel (e.g., jugular vein for dosing and carotid artery for blood sampling) and the bladder for urine collection.
- Animals are placed in metabolic cages that allow for the separate collection of urine and feces.
- 2. Dosing and Sample Collection:
- A single intravenous bolus dose of the compound (e.g., PF-06679142 or PF-06685249) is administered.



- Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Urine is collected over specified intervals (e.g., 0-4, 4-8, and 8-24 hours).
- 3. Sample Analysis:
- Plasma is separated from the blood samples by centrifugation.
- The concentrations of the parent drug in plasma and urine are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- 4. Pharmacokinetic Analysis:
- Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC).
- The total amount of unchanged drug excreted in the urine is determined.
- Renal clearance (CLr) is calculated using the following formula:
 - o CLr = Ae / AUC
 - Where Ae is the total amount of unchanged drug excreted in the urine and AUC is the area under the plasma concentration-time curve from time zero to infinity.

Mechanistic Insights into Reduced Renal Clearance

The low renal clearance of **PF-06679142** and PF-06685249 is not coincidental but a result of deliberate structural modifications. Research has indicated a correlation between in vivo renal clearance in rats and in vitro uptake by renal organic anion transporters (OATs), specifically OAT3.[1] The chemical structures of these compounds were modified to minimize their propensity for active transport by OAT3, thereby reducing active tubular secretion, a key mechanism of renal drug elimination.[1]





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Drug optimization to minimize renal clearance.

Conclusion

In summary, both **PF-06679142** and PF-06685249 have been successfully engineered to exhibit negligible renal clearance in preclinical models. This was achieved through structural modifications aimed at reducing interaction with renal transporters like OAT3. While precise quantitative data on their renal clearance is not publicly detailed, the consistent qualitative reports underscore that renal excretion is a minor pathway for the elimination of these compounds, a favorable characteristic for potential drug candidates, especially those intended for patients with compromised renal function. The experimental approach to confirm this would follow standard in vivo pharmacokinetic protocols involving intravenous administration and collection of blood and urine to calculate renal clearance.

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